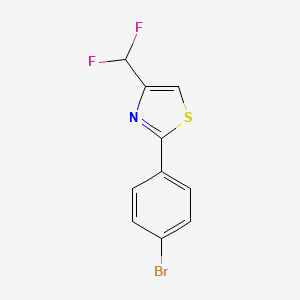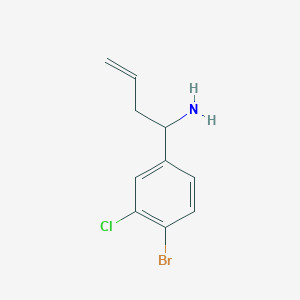![molecular formula C12H10F2N2 B15090044 4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
4-[6-(Difluoromethyl)-2-pyridyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(Difluoromethyl)-2-pyridyl]aniline is an organic compound with the molecular formula C12H10F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring through electrophilic, nucleophilic, or radical pathways . The subsequent attachment of the aniline group can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of 4-[6-(Difluoromethyl)-2-pyridyl]aniline may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and efficiency . The process conditions are optimized to achieve the desired product with minimal by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(Difluoromethyl)-2-pyridyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are common, using reagents like halogens and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-[6-(Difluoromethyl)-2-pyridyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-[6-(Difluoromethyl)-2-pyridyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethyl)aniline: Similar structure but lacks the pyridine ring.
2,6-Dichlor-4-trifluoromethyl aniline: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness
4-[6-(Difluoromethyl)-2-pyridyl]aniline is unique due to the presence of both the difluoromethyl group and the pyridine ring, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H10F2N2 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
4-[6-(difluoromethyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)11-3-1-2-10(16-11)8-4-6-9(15)7-5-8/h1-7,12H,15H2 |
Clé InChI |
VXMCQORDTWYRJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(F)F)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


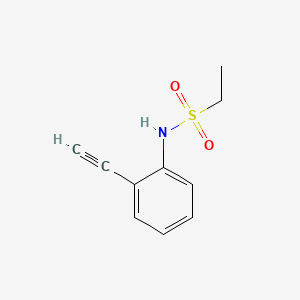
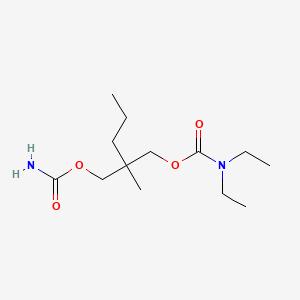
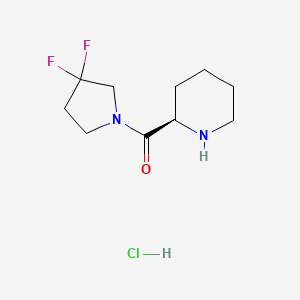
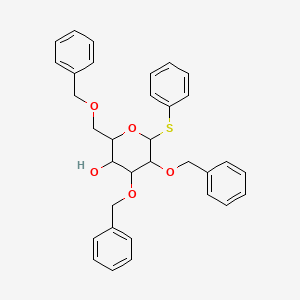
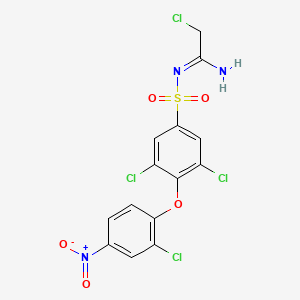
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)
![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)

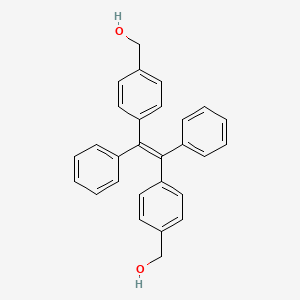
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
